Irloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h3-9H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLHGQLYNZQZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238610 | |
| Record name | Irloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-15-1 | |
| Record name | Irloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91524-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36SG77D21B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Irloxacin: Chemical Structure, Properties, and Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and in vitro antibacterial efficacy. The mechanism of action, centered on the inhibition of bacterial DNA gyrase and topoisomerase IV, is detailed, alongside a representative experimental protocol for determining its minimum inhibitory concentration (MIC). This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.
Chemical Structure and Properties
This compound, also known as Pirfloxacin, is a quinolone derivative characterized by a fluorine atom at position 6, a pyrrolidinyl group at position 7, and an ethyl group at position 1 of the quinolone ring.
Chemical Name: 1-ethyl-6-fluoro-4-oxo-7-(pyrrol-1-yl)-quinoline-3-carboxylic acid[1]
CAS Number: 91524-15-1[1]
Molecular Formula: C₁₆H₁₃FN₂O₃[1]
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O[1]
The chemical structure of this compound is depicted in Figure 1.
A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, there is a discrepancy in the reported molecular formula from one supplier (C₁₆H₁₄Cl₂N₂O₄S); however, the consensus from chemical databases confirms C₁₆H₁₃FN₂O₃ as the correct formula.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 300.28 g/mol | [1] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Predicted XlogP | 2.2 | [1] |
Antibacterial Activity
This compound exhibits a broad spectrum of in vitro antibacterial activity, demonstrating efficacy against both Gram-positive and Gram-negative organisms. Its activity has been shown to be greater at a more acidic pH.
A study comparing the in vitro activity of this compound with other quinolones, such as nalidixic acid, norfloxacin, and ciprofloxacin, against clinical isolates revealed that this compound's activity is greater than that of nalidixic acid, similar to norfloxacin, and lower than that of ciprofloxacin.[2][3] Against Staphylococcus species, this compound demonstrated a minimum inhibitory concentration (MIC) range of 0.06-1 mg/L.[2][3]
Further research has indicated its activity against various mycobacteria, with enhanced efficacy against Mycobacterium avium at a pH of 5.0.[4] While comprehensive MIC₅₀ and MIC₉₀ data are not widely available in the public domain, the existing literature supports its classification as a broad-spectrum antibacterial agent.
Mechanism of Action
As a member of the fluoroquinolone class of antibiotics, the primary mechanism of action of this compound is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.
These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair. DNA gyrase is responsible for introducing negative supercoils into the DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.
The proposed mechanism of action is illustrated in the following signaling pathway diagram:
References
- 1. Antianaerobic Activity of a Novel Fluoroquinolone, WCK 771, Compared to Those of Nine Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of this compound (E-3432) on clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of this compound and E-3846, two new quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary study of the in vitro activity of this compound against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Irloxacin (CAS Number: 91524-15-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibacterial agent. Identified by the CAS number 91524-15-1, it belongs to the quinolone class of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro antimicrobial activity, toxicity profile, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infectious disease research.
Chemical and Physical Properties
This compound is a quinolone carboxylic acid derivative with a fluorine atom at position 6 and a pyrrol-1-yl group at position 7. Its chemical structure confers broad-spectrum antibacterial activity. The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 91524-15-1 |
| Chemical Name | 1-ethyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |
| Synonyms | Pirfloxacin, E-3432 |
| Molecular Formula | C₁₆H₁₃FN₂O₃ |
| Molecular Weight | 300.29 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
As a member of the fluoroquinolone class, this compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis. The primary targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a rapid cessation of DNA synthesis.
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of newly replicated chromosomes, ultimately leading to cell death.
The inhibition of these enzymes results in the accumulation of double-strand DNA breaks, which triggers the bacterial SOS response and ultimately leads to bacterial cell death.
Irloxacin: A Technical Guide for a Quinolone Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibacterial agent. As a member of the quinolone class, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of this compound, including its mechanism of action, antibacterial spectrum, synthesis, and available data on its activity. It is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents. Notably, comprehensive quantitative data for this compound is limited in publicly available literature; therefore, where specific data is unavailable, general information for the fluoroquinolone class is provided with appropriate context.
Antibacterial Activity
This compound has demonstrated a good in vitro antimicrobial spectrum. Its activity is reported to be greater at an acidic pH.[1] Comparative studies have shown that this compound is more potent than nalidixic acid, similar in activity to norfloxacin, and less active than ciprofloxacin.[1][2]
Quantitative Data on Antibacterial Activity
The available quantitative data on the minimum inhibitory concentration (MIC) of this compound is limited. The following table summarizes the reported MIC range for Staphylococcus.
| Bacterial Species | MIC Range (mg/L) | Reference |
| Staphylococcus | 0.06 - 1 | [1] |
Mechanism of Action
The primary mechanism of action of this compound, typical of fluoroquinolones, is the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase (a Type II Topoisomerase): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.
-
Topoisomerase IV: This enzyme is involved in the decatenation of daughter DNA molecules following replication. It is the primary target for quinolones in many Gram-positive bacteria.
By forming a stable complex with these enzymes and the bacterial DNA, this compound blocks the re-ligation of the DNA strands, leading to double-stranded DNA breaks and ultimately cell death.
Synthesis of this compound (Pirfloxacin)
A plausible synthetic route for this compound can be extrapolated from the synthesis of structurally similar fluoroquinolones, such as Norfloxacin. The core of the synthesis involves the construction of the quinolone ring system followed by the introduction of the piperazine moiety at the C-7 position.
Pharmacokinetics
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial isolates.
Methodology: Broth Microdilution Method (as per CLSI guidelines)
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile deionized water) at a concentration of 1000 mg/L.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations should typically range from 0.008 to 128 mg/L.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
DNA Gyrase Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against bacterial DNA gyrase.
Methodology: Supercoiling Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), KCl, MgCl2, DTT, spermidine, ATP, and relaxed pBR322 plasmid DNA.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase enzyme.
-
Incubation: The reaction mixtures are incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 value (the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity) is then calculated.
Conclusion
This compound is a fluoroquinolone antibacterial agent with a notable in vitro activity profile, particularly against Staphylococcus. Its mechanism of action through the inhibition of DNA gyrase and topoisomerase IV is well-established for its class. While a comprehensive dataset on its antibacterial spectrum and pharmacokinetic properties is not widely available, the information presented in this guide provides a solid foundation for further research and development. The detailed experimental protocols offer standardized methods for the continued evaluation of this compound and other novel quinolone derivatives. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
The Dual-Edged Sword: A Technical Guide to Irloxacin's Inhibition of DNA Gyrase and Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The relentless rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of existing antimicrobial agents to inform the development of novel therapeutics. Fluoroquinolones are a critical class of antibiotics that function by inhibiting bacterial DNA synthesis.[1] Their primary targets, DNA gyrase and topoisomerase IV, are essential for bacterial survival, and their inhibition leads to catastrophic DNA damage and cell death.[2] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into DNA, a process vital for compacting the bacterial chromosome and facilitating DNA replication and transcription.[1][3] Topoisomerase IV, also a heterotetramer (ParC2ParE2), is primarily responsible for decatenating daughter chromosomes following replication, ensuring their proper segregation into daughter cells.[4]
Irloxacin, as a member of the fluoroquinolone class, is presumed to share this dual-targeting mechanism. This guide will explore the intricate molecular interactions and provide the technical foundation for studying these inhibitory effects.
Quantitative Inhibition Data
While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound were not found in the reviewed scientific literature, the following tables summarize the inhibitory activities of other relevant fluoroquinolones against DNA gyrase and topoisomerase IV from various bacterial species. This data provides a comparative baseline for the expected potency of this compound.
Table 1: Inhibition of DNA Gyrase by Various Fluoroquinolones
| Fluoroquinolone | Organism | IC50 (µg/mL) |
| Sitafloxacin | Enterococcus faecalis | 1.38[5] |
| Gatifloxacin | Enterococcus faecalis | 5.60[5] |
| Tosufloxacin | Enterococcus faecalis | 11.6[5] |
| Sparfloxacin | Enterococcus faecalis | 25.7[5] |
| Ciprofloxacin | Enterococcus faecalis | 27.8[5] |
| Levofloxacin | Enterococcus faecalis | 28.1[5] |
| Compound 1 | Mycobacterium tuberculosis | 10.0[6] |
| Ciprofloxacin Conjugate 14 | Escherichia coli | 3.25 (µM)[6] |
| Ciprofloxacin Conjugate 15 | Escherichia coli | 9.80 (µM)[6] |
Table 2: Inhibition of Topoisomerase IV by Various Fluoroquinolones
| Fluoroquinolone | Organism | IC50 (µg/mL) |
| Sitafloxacin | Enterococcus faecalis | 1.42[5] |
| Tosufloxacin | Enterococcus faecalis | 3.89[5] |
| Gatifloxacin | Enterococcus faecalis | 4.24[5] |
| Levofloxacin | Enterococcus faecalis | 8.49[5] |
| Ciprofloxacin | Enterococcus faecalis | 9.30[5] |
| Sparfloxacin | Enterococcus faecalis | 19.1[5] |
Mechanism of Action: A Two-Pronged Attack
Fluoroquinolones, including presumably this compound, do not simply inhibit the catalytic activity of DNA gyrase and topoisomerase IV; they act as "poisons" by stabilizing a transient intermediate in the enzyme's catalytic cycle.[2] The normal function of these topoisomerases involves the creation of a transient double-strand break in the DNA, allowing another segment of DNA to pass through, followed by the resealing of the break.[4] Fluoroquinolones bind to the enzyme-DNA complex, specifically at the interface where the DNA is cleaved.[4] This binding event traps the enzyme in its "cleavable complex" state, where the DNA is broken and covalently attached to the enzyme.[2]
The accumulation of these stabilized cleavable complexes has two major downstream consequences:
-
Inhibition of DNA Replication and Transcription: The bulky enzyme-drug-DNA adducts act as physical roadblocks, stalling the progression of replication forks and transcription machinery.[4]
-
Generation of Lethal Double-Strand Breaks: The stalled replication forks can collapse, leading to the formation of permanent, lethal double-strand breaks in the bacterial chromosome.[4]
This dual mechanism of enzymatic inhibition and the conversion of the enzyme into a DNA-damaging agent contributes to the potent bactericidal activity of fluoroquinolones.
Caption: Mechanism of this compound's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the inhibitory activity of compounds like this compound against DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP (Adenosine triphosphate)
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 100 µg/mL BSA, 6.5% glycerol)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50% of the substrate DNA under standard conditions). The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, usually 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA in the loading dye) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Also load control lanes with relaxed (no enzyme) and supercoiled (no inhibitor) DNA.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the different DNA topoisomers are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry software. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified topoisomerase IV (ParC and ParE subunits)
-
Catenated kinetoplast DNA (kDNA)
-
ATP (Adenosine triphosphate)
-
Topoisomerase IV assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 8 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the topoisomerase IV assay buffer, kDNA (e.g., 200 ng), and varying concentrations of the test compound.
-
Enzyme Addition: Start the reaction by adding a defined amount of topoisomerase IV (e.g., 1 unit, the amount required to decatenate >90% of the kDNA).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Catenated kDNA remains in the well or migrates as a high-molecular-weight complex, while decatenated minicircles migrate into the gel.
-
Electrophoresis: Run the gel at a constant voltage until the decatenated products are well-resolved.
-
Visualization and Analysis: Stain the gel and visualize the DNA. Quantify the amount of decatenated DNA. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.
Caption: Workflow for the topoisomerase IV decatenation assay.
Conclusion
This compound, as a fluoroquinolone antibiotic, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. By stabilizing the cleavable complex, it effectively converts these essential enzymes into DNA-damaging agents, leading to the inhibition of DNA replication and the formation of lethal double-strand breaks. While quantitative inhibitory data for this compound is not currently available in the public domain, the provided data for other fluoroquinolones and the detailed experimental protocols offer a robust framework for its evaluation. Further research to determine the specific IC50 and Ki values of this compound against a panel of bacterial DNA gyrases and topoisomerases IV is crucial for a comprehensive understanding of its antimicrobial spectrum and potency. Such studies will be invaluable for the ongoing development of new strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Antibacterial Spectrum of Irloxacin Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irloxacin is a quinolone antibacterial agent recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides a detailed examination of the antibacterial spectrum of this compound with a specific focus on Gram-positive pathogens. While extensive quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes the available information, outlines standard experimental protocols for determining antibacterial activity, and visualizes the established mechanism of action for fluoroquinolones against Gram-positive bacteria. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development and microbiology.
Introduction to this compound
This compound (also known as Pirfloxacin) is a synthetic fluoroquinolone antibiotic. A notable characteristic of this compound is its enhanced activity in acidic environments, which may have implications for its efficacy in specific infection sites.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes involved in DNA replication.
Mechanism of Action in Gram-positive Bacteria
The primary antibacterial effect of fluoroquinolones, including this compound, in Gram-positive bacteria is the inhibition of two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones. This enzyme is responsible for decatenating (unlinking) intertwined daughter DNA molecules following replication. Inhibition of topoisomerase IV prevents the segregation of the newly replicated chromosomes, leading to a halt in cell division and ultimately, cell death.
-
DNA Gyrase: DNA gyrase, the secondary target in many Gram-positive species, introduces negative supercoils into the bacterial DNA. This process is essential to relieve the torsional stress that occurs during DNA unwinding for replication and transcription. Inhibition of DNA gyrase disrupts these processes.
The dual targeting of these enzymes contributes to the potent bactericidal activity of this class of antibiotics.
Figure 1: Mechanism of Action of this compound in Gram-positive Bacteria.
Antibacterial Spectrum of this compound Against Gram-positive Bacteria
Quantitative data on the in vitro activity of this compound against a wide array of Gram-positive bacteria is not extensively available in the scientific literature. However, existing studies provide some insight into its efficacy, particularly against Staphylococcus species.
Quantitative Data
One study evaluating the in vitro activity of this compound (E-3432) against clinical isolates reported the following Minimum Inhibitory Concentration (MIC) range for Staphylococcus.[1]
| Bacterial Species | MIC Range (mg/L) |
| Staphylococcus spp. | 0.06 - 1 |
Note: This data is from a single study and may not be representative of all Staphylococcus strains.
The same study noted that this compound's activity against Staphylococcus was superior to that of nalidixic acid, norfloxacin, and ciprofloxacin.[1] However, another comparative study suggested that a different fluoroquinolone, E-3846, exhibited greater activity against Gram-positive bacteria than this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the in vitro antibacterial activity of a compound like this compound is typically achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or densitometer
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well microtiter plate. This creates a range of decreasing concentrations of the drug.
-
A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are included on each plate.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test Gram-positive bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate (except the negative control well).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity (indicating bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Figure 2: Experimental Workflow for MIC Determination by Broth Microdilution.
Conclusion and Future Directions
This compound demonstrates in vitro activity against Gram-positive bacteria, with specific data indicating efficacy against Staphylococcus species. Its mechanism of action aligns with other fluoroquinolones, targeting bacterial DNA gyrase and topoisomerase IV. However, a comprehensive understanding of its full antibacterial spectrum is hampered by the limited availability of quantitative MIC data for a broader range of Gram-positive pathogens, such as various species of Streptococcus and Enterococcus.
For drug development professionals and researchers, further studies are warranted to fully characterize the anti-Gram-positive activity of this compound. Future research should focus on:
-
Comprehensive MIC testing: Evaluating the MIC50, MIC90, and MIC ranges of this compound against a large panel of recent clinical isolates of key Gram-positive pathogens.
-
Time-kill studies: To determine the bactericidal or bacteriostatic nature of this compound against these pathogens.
-
In vivo efficacy studies: To correlate in vitro activity with clinical outcomes in relevant animal infection models.
Such data will be crucial for positioning this compound in the therapeutic landscape and for guiding its potential clinical applications in the treatment of infections caused by Gram-positive bacteria.
References
Irloxacin's Antimicrobial Potency in Acidic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irloxacin, a fluoroquinolone antibiotic, has been reported to exhibit enhanced antimicrobial activity in acidic pH environments. This characteristic is of significant interest for the treatment of infections in anatomical sites with naturally low pH, such as the stomach, urinary tract, and intracellular compartments where pathogens can reside. This technical guide provides an in-depth exploration of the available evidence regarding this compound's pH-dependent activity, outlines the general mechanisms by which pH influences fluoroquinolone efficacy, and presents detailed experimental protocols for evaluating these effects. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also draws upon data from other fluoroquinolones to illustrate key concepts and provide a framework for future research.
Introduction: The Significance of pH in Antimicrobial Therapy
The local pH at the site of an infection can significantly impact the efficacy of antimicrobial agents. Many fluoroquinolones demonstrate altered activity in acidic conditions, which can be attributed to changes in their ionization state, membrane permeability, and interaction with bacterial targets. For a fluoroquinolone like this compound, enhanced activity at a lower pH presents a potential therapeutic advantage in acidic niches of the body. A preliminary study on the in vitro activity of this compound against various mycobacteria reported that it shows greater activity at an acidic pH.[1][2][3][4] Specifically, at a pH of 5.0, this compound demonstrated greater activity against Mycobacterium avium.[1][2][3] This suggests that this compound may be particularly effective in treating infections caused by intracellular pathogens that reside in the acidic environment of phagosomes.
Physicochemical Properties and pH-Dependent Activity of Fluoroquinolones
The activity of fluoroquinolones in different pH environments is intrinsically linked to their physicochemical properties, particularly their acid dissociation constants (pKa). Fluoroquinolones are amphoteric molecules, typically possessing both a carboxylic acid group and a basic amine group on the piperazine ring.
At acidic pH, the carboxylic acid group is more likely to be in its neutral (protonated) form, while the amine group on the piperazine ring will be protonated (cationic). The overall charge of the molecule will therefore be positive. The increased proportion of the neutral or less charged species at acidic pH is hypothesized to facilitate passage through the bacterial cell wall and membrane, leading to higher intracellular concentrations and enhanced antimicrobial activity for some fluoroquinolones.
Mechanism of Action of Fluoroquinolones
The primary mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and repair.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.
By forming a stable complex with these enzymes and bacterial DNA, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death. The efficiency of this process can be influenced by the intracellular concentration of the fluoroquinolone, which, as discussed, can be pH-dependent.
Signaling Pathway of Fluoroquinolone Action
Caption: General mechanism of action of fluoroquinolones like this compound.
Quantitative Data on Fluoroquinolone Activity in Acidic pH
While specific quantitative data for this compound's activity at different pH values are limited in publicly available literature, the study by Casal et al. (1995) indicated enhanced activity against M. avium at pH 5.0 compared to pH 6.8.[3] To illustrate the potential magnitude of this effect, the following table summarizes data for other fluoroquinolones where such information is available.
| Fluoroquinolone | Bacterium | pH | MIC (µg/mL) | Fold Change in MIC (vs. Neutral pH) | Reference |
| Delafloxacin | S. aureus | 7.4 | 0.00094 | - | [1] |
| 5.5 | 0.00006 | 15.7-fold decrease | [1] | ||
| Moxifloxacin | S. aureus | 7.4 | 0.03 | - | [1] |
| 5.5 | 0.12 | 4-fold increase | [1] | ||
| Finafloxacin | E. coli | 7.4 | ~0.125 | - | [3] |
| 5.5 | ~0.015 | 8.3-fold decrease | [3] | ||
| Ciprofloxacin | E. coli | 7.4 | ~0.015 | - | [3] |
| 5.5 | ~0.25 | 16.7-fold increase | [3] |
Note: The data presented above for other fluoroquinolones are for illustrative purposes to demonstrate the potential impact of pH on antibacterial activity. The actual effect on this compound may vary.
Experimental Protocols
To rigorously assess the activity of this compound in acidic pH environments, the following experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay at Different pH
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) or other appropriate growth medium. Adjust the pH of separate batches of the medium to desired acidic values (e.g., 5.0, 5.5, 6.0, 6.5) and a neutral control (pH 7.2-7.4) using sterile HCl or NaOH. Buffer the media to maintain the pH during bacterial growth.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial two-fold dilutions of this compound in each of the pH-adjusted broths in 96-well microtiter plates.
-
Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Inoculate each well of the microtiter plates with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition. Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity.
Workflow for pH-Dependent MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) at different pH values.
Time-Kill Kinetic Assay in Acidic Conditions
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Media and Drug Preparation: Prepare pH-adjusted broth and this compound solutions at concentrations relative to the determined MIC for each pH (e.g., 1x, 4x, 8x MIC).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Experiment Setup: Add the bacterial inoculum to flasks containing the pH-adjusted broth with and without this compound. Include a growth control for each pH.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate onto agar plates.
-
Colony Counting: After incubation, count the number of viable colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration and pH. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Logical Flow of Time-Kill Assay
Caption: Logical flow diagram for a time-kill kinetic assay.
Conclusion and Future Directions
The available evidence, although limited, suggests that this compound's antimicrobial activity is enhanced in acidic pH environments. This characteristic holds significant promise for its clinical application in treating infections located in acidic body sites. However, to fully realize this potential, further research is imperative. Detailed studies are needed to quantify the pH-dependent activity of this compound against a broad range of clinically relevant pathogens, to elucidate the precise molecular mechanisms underlying this phenomenon, and to determine its specific pKa values. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A comprehensive understanding of this compound's behavior in acidic conditions will be instrumental in optimizing its therapeutic use and in the development of novel drug delivery strategies to target acidic infectious microenvironments.
References
- 1. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In vitro antibacterial activity of this compound (E-3432) on clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activities of this compound and E-3846, two new quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships | Semantic Scholar [semanticscholar.org]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Irloxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irloxacin is a quinolone antibiotic with demonstrated in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent and for monitoring bacterial susceptibility. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[2][3] This document provides detailed protocols for determining the MIC of this compound and presents available data on its activity.
In Vitro Activity of this compound
This compound has shown a wide range of activity against various bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of this compound Against Various Bacterial Isolates
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Gram-Positive Aerobes | ||||
| Staphylococcus aureus (Methicillin-susceptible) | 102 | 0.5 | 1 | 0.06 - 1[2] |
| Staphylococcus aureus (Methicillin-resistant) | 100 | 4 | 8 | |
| Staphylococcus epidermidis | 100 | 1 | 4 | |
| Enterococcus faecalis | 100 | 2 | 4 | |
| Streptococcus pneumoniae | 100 | 1 | 2 | |
| Streptococcus pyogenes | 100 | 1 | 2 | |
| Gram-Negative Aerobes | ||||
| Escherichia coli | 100 | 0.12 | 0.5 | |
| Klebsiella pneumoniae | 100 | 0.25 | 1 | |
| Enterobacter cloacae | 50 | 0.25 | 1 | |
| Proteus mirabilis | 50 | 0.25 | 1 | |
| Pseudomonas aeruginosa | 100 | 4 | 16 | |
| Haemophilus influenzae | 100 | 0.06 | 0.12 | |
| Neisseria gonorrhoeae | 50 | 0.03 | 0.06 | |
| Anaerobes | ||||
| Bacteroides fragilis | 50 | 4 | 8 | |
| Clostridium perfringens | 20 | 2 | 4 |
Data compiled from García-Rodríguez, J. A., et al. (1990). In vitro activities of this compound and E-3846, two new quinolones. Antimicrobial Agents and Chemotherapy, 34(6), 1262–1267.[1][4]
Experimental Protocols for MIC Determination
The following are standardized methods for determining the MIC of this compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This is the most common method for determining MIC values and is recommended by both EUCAST and CLSI for most bacteria.[2]
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional)
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent. Further dilutions are made in CAMHB.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations.
-
The last two wells of a row should be reserved for a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 110 µL.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control well should show distinct turbidity. The sterility control well should remain clear.
Agar Dilution Method
This method is an alternative to broth microdilution and is particularly useful for certain antibiotics or bacteria.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
-
Quality control bacterial strains
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a suitable solvent.
-
Add a specific volume of each antibiotic dilution to molten and cooled MHA (45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate using a multipoint replicator. Each spot should contain approximately 1-2 x 10⁴ CFU.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria, disregarding a single colony or a faint haze caused by the inoculum.
Quality Control
For each batch of MIC tests, it is essential to include quality control (QC) strains with known MIC values for this compound. The obtained MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST to ensure the validity of the results.
Visualizations
The following diagrams illustrate the experimental workflows for determining the Minimum Inhibitory Concentration of this compound.
Caption: Workflow for MIC Determination of this compound.
References
- 1. In vitro activities of this compound and E-3846, two new quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of this compound (E-3432) on clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility Patterns in Clinical Isolates of Mycobacterium avium Complex from a Hospital in Southern Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of this compound and E-3846, two new quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Irloxacin's Potential in Mycobacterial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of Irloxacin's activity against mycobacteria, compiled from available research. This document outlines its potential applications, summarizes key quantitative data, and provides generalized experimental protocols for in vitro susceptibility testing.
Introduction
This compound is a fluoroquinolone antibiotic that has demonstrated in vitro activity against various species of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium avium.[1] As multidrug resistance in mycobacteria continues to be a significant global health challenge, the exploration of alternative antimicrobial agents like this compound is of paramount importance. Research suggests that this compound's efficacy, particularly against M. avium, is enhanced in acidic environments, a characteristic that may be advantageous for targeting intracellular mycobacteria residing in the acidic phagolysosomes of macrophages.[1]
Applications in Mycobacterial Research
-
In Vitro Susceptibility Testing: this compound can be utilized as a reference compound in studies screening new anti-mycobacterial agents. Its activity profile against different mycobacterial species and under varying pH conditions provides a valuable benchmark.
-
Investigating Fluoroquinolone Resistance: As a member of the quinolone class, this compound can be used in studies aimed at understanding the mechanisms of fluoroquinolone resistance in mycobacteria.
-
Combination Therapy Studies: this compound can be evaluated in combination with other anti-mycobacterial drugs to identify synergistic or antagonistic interactions, potentially leading to more effective treatment regimens.
-
pH-Dependent Activity Studies: The enhanced activity of this compound at acidic pH makes it a useful tool for investigating the influence of environmental pH on drug efficacy against mycobacteria.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro activity of this compound and other quinolones against various mycobacterial species, primarily based on the findings from a key preliminary study.
Table 1: Number of Mycobacterial Strains Tested Against this compound and Other Quinolones [1]
| Mycobacterial Species | Number of Strains Tested |
| Mycobacterium tuberculosis | 20 |
| Mycobacterium avium | 17 |
| Mycobacterium bovis | 5 |
| Mycobacterium chelonae | 5 |
| Mycobacterium fortuitum | 5 |
| Mycobacterium gadium | 1 |
Note: While the study by Casal et al. (1995) provides the number of strains tested, the publicly available abstract does not contain the specific Minimum Inhibitory Concentration (MIC) values. The study concluded that all tested quinolones, including this compound, demonstrated good activity against mycobacteria at pH 6.8 and 5.0, with this compound showing greater activity against M. avium at pH 5.0.[1]
Postulated Mechanism of Action
While specific studies on the detailed mechanism of action of this compound against mycobacteria are limited, it is presumed to function similarly to other fluoroquinolones. The primary target of fluoroquinolones in mycobacteria is the DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and recombination.[2] By inhibiting DNA gyrase, this compound likely leads to double-stranded DNA breaks, ultimately resulting in bacterial cell death.
References
Application Notes and Protocols: Oral Administration and Activity of Irloxacin in Research Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irloxacin (E-3432) is a synthetic fluoroquinolone antibiotic with demonstrated in vitro activity against a range of bacteria. This document provides a summary of the available data on the oral administration and activity of this compound in research models. Due to the limited publicly available information on the oral pharmacokinetics and in vivo efficacy of this compound, this document also includes generalized protocols and illustrative data from related compounds to guide researchers in designing preclinical studies. All quantitative data is presented in structured tables, and key methodologies are detailed. Diagrams illustrating the mechanism of action and experimental workflows are also provided.
In Vitro Antibacterial Activity
This compound has shown efficacy against various clinical isolates. Its activity is comparable to that of norfloxacin, although it is less potent than ciprofloxacin.[1] Notably, it has demonstrated good activity against Staphylococcus species.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates
| Bacterial Species | MIC Range (mg/L) | Comparator Agents' Activity | Reference |
| Staphylococcus spp. | 0.06 - 1 | Better than nalidixic acid, norfloxacin, and ciprofloxacin | [1] |
| General Clinical Isolates | Not specified | Greater than nalidixic acid, similar to norfloxacin, lower than ciprofloxacin | [1] |
| Mycobacteria | Not specified | Good activity at pH 6.8 and 5.0; greater activity against M. avium at pH 5.0 | [2] |
Oral Administration and Toxicity in Rodent Models
Studies have confirmed that this compound can be administered orally in rodents and is well-tolerated. Acute and subchronic toxicity studies have been conducted in both mice and rats.
Table 2: Oral Toxicity of this compound in Rodents
| Species | Study Duration | Parameter | Value | Reference |
| Mice | Acute | LD50 | > 5000 mg/kg | [3][4] |
| Rats | Acute | LD50 | > 5000 mg/kg | [3][4] |
| Rats | 13 weeks | No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg/day | [3][4] |
Oral Pharmacokinetics
Note: To date, specific pharmacokinetic data for the oral administration of this compound in animal models (e.g., bioavailability, Cmax, Tmax, half-life) has not been published in the available literature. The following table presents data for Ofloxacin , a structurally related fluoroquinolone, to serve as an illustrative example of the pharmacokinetic profile that might be expected. This data should not be directly attributed to this compound.
Table 3: Illustrative Oral Pharmacokinetic Parameters of Ofloxacin in Goats (for exemplary purposes only)
| Parameter | Value |
| Bioavailability (F) | 24.14 ± 1.70 % |
| Peak Plasma Concentration (Cmax) | 1.168 ± 0.07 µg/mL |
| Time to Peak Concentration (Tmax) | 5.16 ± 0.72 h |
| Absorption Half-life (t1/2ka) | 5.40 ± 0.78 h |
| Mean Residence Time (MRT) | 16.05 ± 1.19 h |
Data from a study on the oral administration of Ofloxacin (5 mg/kg) in goats.[5]
Mechanism of Action
As a fluoroquinolone, this compound's mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7] This inhibition disrupts DNA replication, leading to bacterial cell death.[8][9]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Protocol for In Vitro Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to obtain a range of concentrations.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Protocol for Acute Oral Toxicity Study in Rodents
This protocol is based on the methods described in the acute toxicity studies of this compound.[3][4]
-
Animal Model:
-
Use healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice), weighing 180-220g for rats and 20-25g for mice.
-
Acclimatize the animals for at least 5 days before the experiment.
-
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg for rats or 20 mL/kg for mice.
-
-
Dosing and Observation:
-
Administer a single oral dose of this compound via gavage to the test group. A control group should receive the vehicle only.
-
Based on existing data, a limit test at 5000 mg/kg can be performed.[3][4]
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
-
Data Analysis:
-
Record the number of mortalities to determine the LD50.
-
Analyze body weight changes and clinical observations.
-
Generalized Protocol for a Systemic Infection Model in Mice
Note: The following is a generalized protocol for evaluating the in vivo efficacy of an orally administered fluoroquinolone in a mouse systemic infection model. This protocol is not specific to this compound but is based on established methods for this class of antibiotics.[10][11][12]
-
Animal Model:
-
Use immunocompetent mice (e.g., BALB/c or ICR), 6-8 weeks old.
-
Acclimatize the animals for at least 3 days.
-
-
Infection:
-
Prepare a standardized inoculum of the pathogenic bacteria (e.g., Staphylococcus aureus) in a suitable medium.
-
Infect the mice via intraperitoneal injection with a bacterial suspension that causes a lethal infection in untreated animals within 24-48 hours.
-
-
Treatment:
-
Prepare the oral formulation of the test antibiotic (e.g., this compound) in a suitable vehicle.
-
At a specified time post-infection (e.g., 1 hour), administer the antibiotic orally via gavage.
-
Include a control group that receives the vehicle only.
-
Multiple dose levels should be tested to determine the effective dose.
-
-
Observation and Endpoints:
-
Monitor the mice for survival over a period of 7-14 days.
-
The primary endpoint is the survival rate.
-
The 50% effective dose (ED50) can be calculated from the survival data.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an oral antibacterial agent like this compound.
References
- 1. In vitro antibacterial activity of this compound (E-3432) on clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary study of the in vitro activity of this compound against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and subchronic toxicity studies of the new quinolone antibacterial agent this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. 4.3. Systemic Infection Mouse Model [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Proper Storage and Handling of Irloxacin Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As with other members of the fluoroquinolone class, the stability and efficacy of this compound solutions are contingent upon proper storage and handling procedures. These application notes provide a comprehensive guide for researchers to maintain the integrity and potency of this compound solutions in a laboratory setting. Due to the limited availability of specific stability data for this compound, recommendations are substantially based on established knowledge of other fluoroquinolones such as ciprofloxacin and ofloxacin.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its appropriate handling.
-
Chemical Structure: this compound belongs to the quinolone family, characterized by a bicyclic aromatic core.
-
Solubility: The solubility of fluoroquinolones is generally pH-dependent. This compound exhibits greater activity in acidic pH, which may correlate with its solubility profile. Like other fluoroquinolones, its solubility is expected to be lower at neutral pH.
-
Stability: this compound solutions are susceptible to degradation by light and extreme pH conditions. Photodegradation is a common degradation pathway for fluoroquinolones.
Recommended Storage Conditions for this compound Solutions
Proper storage is critical to prevent degradation and ensure the reproducibility of experimental results. The following table summarizes the recommended storage conditions for this compound stock solutions.
| Solution Type | Storage Temperature | Duration | Light Conditions | Container |
| Stock Solution | -80°C | Up to 6 months | Protect from light | Amber vials or tubes |
| -20°C | Up to 1 month | Protect from light | Amber vials or tubes | |
| Working Solutions | 2-8°C | Up to 24 hours | Protect from light | Amber vials or tubes |
| Room Temperature | For immediate use | Protect from light | Amber vials or tubes |
Note: It is strongly advised to prepare fresh working solutions daily from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution to minimize degradation.
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber vial.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of this compound Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile cell culture medium or desired buffer (e.g., Phosphate Buffered Saline)
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate sterile medium or buffer to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Prepare the working solutions fresh for each experiment and protect them from light.
-
Use the prepared working solutions immediately.
Key Factors Influencing this compound Solution Stability
Several factors can impact the stability of this compound in solution. Understanding these can help mitigate degradation.
Light Exposure
Fluoroquinolones are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light or even ambient laboratory light can lead to the formation of degradation products, reducing the potency of the solution.
Caption: Photodegradation pathway of this compound.
pH of the Solution
The pH of the solution can significantly influence the stability of this compound. As this compound shows greater activity at an acidic pH, it is likely more stable under these conditions. Extreme pH values (both highly acidic and alkaline) can catalyze hydrolytic degradation.
Caption: Influence of pH on this compound stability.
Protocol for Assessing this compound Solution Stability by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the concentration of this compound and detecting the presence of degradation products. The following is a general protocol that can be adapted for this purpose, based on methods used for other fluoroquinolones.
Experimental Workflow
Caption: Workflow for this compound stability testing.
Suggested HPLC Method Parameters (to be optimized)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280-330 nm for fluoroquinolones).
-
Data Analysis: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve of known concentrations. The appearance of new peaks indicates the formation of degradation products.
Handling and Safety Precautions
As with any chemical, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.
By adhering to these guidelines, researchers can ensure the stability and integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes.
Application of Irloxacin in Acidic pH Culture Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irloxacin is a quinolone antibacterial agent recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] A notable characteristic of this compound is its enhanced antimicrobial efficacy in acidic environments.[1] This property makes it a compelling candidate for treating infections in acidic niches of the body, such as the urinary tract, stomach, and within phagocytic cells. These application notes provide a comprehensive overview of the use of this compound in acidic pH culture conditions, including its mechanism of action, solubility, and stability, alongside detailed protocols for its evaluation.
While specific quantitative data for this compound's performance at various acidic pH levels is not extensively published, the following sections leverage data from structurally similar fluoroquinolones to provide a strong comparative framework. Researchers are strongly encouraged to perform specific studies for this compound to ascertain its precise performance characteristics.
Mechanism of Action in Acidic pH
Like other fluoroquinolones, this compound's primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively halts bacterial cell division and leads to cell death.
The enhanced activity of certain fluoroquinolones in acidic conditions is attributed to their physicochemical properties. At a lower pH, the ionization state of the molecule can change, potentially leading to increased penetration through the bacterial cell wall and membrane. This enhanced uptake would result in higher intracellular concentrations of the drug, leading to more potent inhibition of its target enzymes.
Caption: Proposed mechanism of enhanced this compound activity at acidic pH.
Data Presentation
Solubility Profile
The solubility of fluoroquinolones is generally pH-dependent. While specific data for this compound is limited, the following table presents the solubility of other fluoroquinolones, which demonstrates a common trend of increased solubility in acidic conditions. It is anticipated that this compound will exhibit a similar profile.
| pH | Ciprofloxacin Lactate (mg/mL) | Levofloxacin Hemihydrate (mg/mL) |
| 3.0 | 243.08 ± 1.12 | 70.66 ± 0.43 |
| 4.0 | 240.72 ± 0.92 | 65.40 ± 0.56 |
| 5.0 | 236.91 ± 0.69 | 57.55 ± 0.32 |
| 6.0 | 129.75 ± 1.16 | 51.07 ± 0.44 |
| 7.0 | 0.182 ± 0.00 | 49.66 ± 0.17 |
| 8.0 | 0.23 ± 0.00 | 44.39 ± 0.18 |
| Data for Ciprofloxacin and Levofloxacin are adapted from publicly available studies and are for comparative purposes only.[3] |
Antimicrobial Activity Profile
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table illustrates the expected trend of this compound's MIC against a reference bacterial strain at varying pH levels, based on the behavior of other fluoroquinolones.
| pH | Hypothetical MIC of this compound (µg/mL) against E. coli |
| 7.4 | 0.25 |
| 6.5 | 0.125 |
| 5.5 | 0.06 |
| This data is hypothetical and for illustrative purposes. Actual MIC values must be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in Acidic Broth
This protocol outlines the broth microdilution method for determining the MIC of this compound at different acidic pH values.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Acidic Broth:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Divide the broth into several aliquots and adjust the pH of each to the desired acidic levels (e.g., 7.4, 6.5, 5.5) using sterile 0.1 M HCl. Use sterile 0.1 M NaOH for any necessary upward adjustments.
-
Sterilize the pH-adjusted broths by filtration (0.22 µm filter).
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.[1]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a few colonies of the test bacterium into sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Assay:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the corresponding pH-adjusted CAMHB to achieve the desired concentration range.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (broth and inoculum, no drug) and a sterility control (broth only) for each pH condition.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for MIC determination of this compound in acidic broth.
Protocol 2: Assessment of this compound Stability in Acidic Solutions
This protocol describes a method to evaluate the chemical stability of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound powder
-
Sterile aqueous buffers of different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath set to a specific temperature (e.g., 37°C)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of this compound Solutions:
-
Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in each of the sterile pH buffers.
-
-
Incubation:
-
Store the prepared solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
The mobile phase and detection wavelength should be optimized for this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
-
Caption: Workflow for assessing this compound stability in acidic solutions.
Conclusion
This compound's characteristic of enhanced activity in acidic pH presents a significant advantage for specific therapeutic applications. The protocols and comparative data provided herein offer a robust framework for researchers and drug development professionals to investigate and harness this property. It is imperative to conduct specific studies on this compound to establish its precise solubility, stability, and antimicrobial activity profiles under various acidic conditions to fully realize its therapeutic potential.
References
Application Notes and Protocols for Irloxacin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibacterial agent.[1] Like other members of the quinolone class, it exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria.[1] Notably, the antibacterial efficacy of this compound has been observed to be enhanced in acidic conditions.[1][2] The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This document provides detailed application notes and standardized protocols for the in vitro susceptibility testing of bacterial strains against this compound.
Data Presentation
The available quantitative data on the in vitro activity of this compound is limited. The following tables summarize the currently available data and provide a template for the compilation of further research findings.
Table 1: In Vitro Activity of this compound against Staphylococcus species
| Bacterial Species | MIC Range (mg/L) |
| Staphylococcus spp. | 0.06 - 1 |
Data sourced from a 1987 study comparing the activity of this compound to other quinolones.[3]
Table 2: MIC50 and MIC90 Data for this compound against Various Bacterial Species (Template)
| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Escherichia coli | Data not available | Data not available | Data not available | Data not available |
| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available | Data not available | Data not available |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound. These methods are based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution MIC Assay
This method is used to determine the MIC of this compound in a liquid growth medium.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, dilute NaOH or HCl, depending on solubility)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1000 mg/L). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.015 to 128 mg/L).
-
Each well should contain 50 µL of the diluted this compound solution.
-
Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating this compound into an agar medium.
Materials:
-
This compound powder and appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to create a series of plates with varying concentrations of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, spot the prepared bacterial inocula onto the surface of the agar plates, from the lowest to the highest concentration.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.
-
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard ATCC® QC strains should be tested with each batch of MIC determinations.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
Note: Specific MIC quality control ranges for this compound with these strains have not been established by regulatory bodies such as CLSI or EUCAST. Laboratories should establish their own internal QC ranges based on repeated testing.
Visualizations
Mechanism of Action and Resistance Pathways
Caption: Mechanism of action of this compound and common bacterial resistance pathways.
Experimental Workflow for MIC Determination
Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Troubleshooting & Optimization
Irloxacin stability and degradation in experimental conditions
Disclaimer: Specific experimental stability and degradation data for Irloxacin (also known as Pirfloxacin) is limited in publicly available scientific literature. This guide provides information based on established principles of forced degradation studies and data from structurally similar, well-studied fluoroquinolones like Ofloxacin and Levofloxacin. This information serves as a predictive guide for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical factors that can cause this compound degradation during experiments?
A: Like other fluoroquinolones, this compound is susceptible to degradation under several conditions. The primary factors to control are:
-
pH: Both acidic and basic conditions can catalyze hydrolysis.[1] this compound is noted to have greater activity at an acidic pH, which may also influence its stability profile.[2][3]
-
Oxidation: Fluoroquinolones are often sensitive to oxidative stress, leading to the formation of degradation products like N-oxides.[1][4]
-
Light (Photostability): Exposure to UV and even visible light can cause significant degradation.[5] Photodegradation can lead to changes in color and the formation of photoproducts.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q2: I'm observing a color change in my this compound solution/solid sample. What could be the cause?
A: A color change is a common indicator of degradation, particularly photolytic (light-induced) degradation. For some fluoroquinolones, a visible color change can occur even at low exposure levels and may not directly correlate with a significant loss of the active pharmaceutical ingredient (API).[2] It is crucial to quantify the API concentration and identify potential degradants using a stability-indicating analytical method, such as HPLC.
Q3: What are the expected degradation products of this compound?
A: While specific degradants for this compound are not documented, based on similar fluoroquinolones like Ofloxacin and Levofloxacin, likely degradation products could include:
-
N-oxide derivatives: Formed under oxidative and photolytic conditions.[4][5]
-
Decarboxylated products: Resulting from the loss of the carboxylic acid group.
-
Products of piperazine ring cleavage: The piperazine (or similar amine-containing ring) is often a site of degradation.
-
Hydroxylated derivatives: Resulting from the substitution of the fluorine atom with a hydroxyl group.[4]
Q4: How should I store this compound stock solutions to ensure stability?
A: To minimize degradation, stock solutions should be stored protected from light at low temperatures. A common recommendation for this compound stock solutions is storage at -20°C for up to one month or -80°C for up to six months.[2] Always prepare fresh working solutions for experiments and minimize their exposure to light and ambient temperatures.
Troubleshooting Guide
Issue 1: Inconsistent results in bioassays or analytical measurements.
-
Possible Cause: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure stock solutions are stored at the correct temperature and protected from light.[2]
-
Check Solution Age: Use freshly prepared working solutions. Avoid using solutions that have been stored for extended periods at room temperature.
-
Assess Photostability: Conduct experiments under subdued lighting if possible. Use amber vials or foil-wrapped containers for solutions.
-
Analytical Confirmation: Use a validated stability-indicating HPLC method to check the purity and concentration of your this compound solution against a freshly prepared standard.
-
Issue 2: Appearance of unexpected peaks in my chromatogram (HPLC).
-
Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical run itself.
-
Troubleshooting Steps:
-
Perform Forced Degradation: Intentionally degrade a sample of this compound under various stress conditions (acid, base, peroxide, heat, light) to identify the retention times of potential degradation products.[1]
-
Evaluate Sample Matrix: The pH of your sample diluent or mobile phase could be causing on-column degradation. Fluoroquinolones show varied stability across different pH levels.
-
Review Preparation Protocol: High temperatures or prolonged exposure to light during sample preparation can cause degradation.
-
Issue 3: Low or no recovery of this compound from experimental samples.
-
Possible Cause: Significant degradation due to harsh experimental conditions.
-
Troubleshooting Steps:
-
Analyze Experimental Conditions: Review the pH, temperature, and presence of potential oxidizing agents in your experiment. Fluoroquinolones can be highly susceptible to acid and oxidative stress.[1]
-
In-Experiment Stability Check: Spike a control matrix with a known concentration of this compound and subject it to the same experimental process to quantify the extent of degradation.
-
Modify Protocol: If significant degradation is confirmed, consider modifying the experimental conditions (e.g., adjusting pH, lowering temperature, adding antioxidants if compatible) to improve stability.
-
Data on Fluoroquinolone Stability (Proxy for this compound)
The following tables summarize typical degradation observed for fluoroquinolones under forced degradation conditions, which can be used to anticipate the behavior of this compound.
Table 1: Summary of Degradation under Hydrolytic and Oxidative Conditions
| Stress Condition | Reagent / Temperature | Typical Degradation Level | Reference |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 8 hrs | Slight to Moderate | [1] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2 hrs | Stable to Slight | [1] |
| Oxidative | 3-30% H₂O₂, RT, 24 hrs | Moderate to Significant | [1] |
| Neutral Hydrolysis | Water, 80°C, 8 hrs | Generally Stable | [1] |
Table 2: Summary of Degradation under Thermal and Photolytic Conditions
| Stress Condition | Method / Duration | Typical Degradation Level | Reference |
| Thermal (Dry Heat) | 105°C, 24 hrs | Generally Stable | [1] |
| Photolytic (UV/Vis) | ICH Option 1/2 | Slight to Significant | [5] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand this compound's intrinsic stability and to develop a stability-indicating analytical method.
1. Objective: To identify the likely degradation pathways of this compound and to generate its degradation products for analytical method development.
2. Materials:
-
This compound API (Active Pharmaceutical Ingredient)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or dilute acid).
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60-80°C for 2-8 hours. Withdraw samples at intermediate time points. Neutralize before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 1-4 hours. Withdraw samples. Neutralize before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 70°C for 48 hours.
-
Solid State: Place this compound powder in an oven at 105°C for 24 hours. Dissolve a sample in the mobile phase for analysis.
-
-
Photolytic Degradation: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by a suitable reversed-phase HPLC method. The method should be capable of separating the parent this compound peak from all generated degradation products. A C18 column with a gradient elution of a phosphate buffer and methanol or acetonitrile is a common starting point.[1]
-
Use a PDA detector to check for peak purity of the parent drug and to obtain UV spectra of the degradation products.
-
4. Data Evaluation: Calculate the percentage of degradation. If significant degradation is observed (>20%), the stress conditions should be made milder. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.
Visualizations
References
- 1. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 91524-15-1|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Irloxacin Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Irloxacin dosage for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fluoroquinolone antibiotic. Like other quinolones, its primary mechanism of action is the inhibition of bacterial DNA synthesis. It targets two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA. This disruption of DNA replication and repair processes is ultimately bactericidal.
Q2: What is the general antibacterial spectrum of this compound?
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Published studies have demonstrated its in vitro efficacy against various clinical isolates. Its activity has been noted to be greater in an acidic pH environment.
Q3: Where can I find Minimum Inhibitory Concentration (MIC) data for this compound?
Comprehensive MIC data for this compound against a wide variety of bacterial strains is limited in publicly available literature. However, some studies have reported MIC ranges for specific bacteria. It is crucial to determine the MIC for your specific bacterial strains and experimental conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species/Group | MIC Range (mg/L) | Notes |
| Staphylococcus spp. | 0.06 - 1 | Better activity compared to nalidixic acid, norfloxacin, and ciprofloxacin in one study.[1] |
| Mycobacterium avium | - | Greater activity at pH 5.0 compared to other quinolones in one study. Specific MIC values were not provided.[2][3] |
| Other Mycobacteria | - | Good activity at pH 6.8 and 5.0.[2][3] |
Note: The provided data is limited. Researchers should perform their own MIC determination for the specific bacterial strains used in their experiments.
Table 2: Cytotoxicity of Fluoroquinolones on Mammalian Cell Lines (General Data)
| Fluoroquinolone | Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 0.14 (48h) | [4] |
| Novel Fluoroquinolone Analogs | K562 (Leukemia), PANC-1 (Pancreatic Cancer), MCF-7 (Breast Cancer) | 0.005 - 0.30 | [2] |
| Novel Ciprofloxacin Derivatives | SR (Leukemia), UO-31 (Renal Cancer) | - (Expressed as % growth inhibition) | [5] |
Disclaimer: No specific IC50 data for this compound on mammalian cell lines was found in the reviewed literature. The data presented is for other fluoroquinolones and should be used for informational purposes only. It is imperative to determine the cytotoxicity of this compound on the specific mammalian cell lines used in your in vitro studies.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the serially diluted this compound and the growth control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Determination of Cytotoxicity (IC50) on Mammalian Cell Lines by MTT Assay
This protocol provides a general method for assessing the cytotoxicity of this compound on a mammalian cell line.
-
Cell Culture:
-
Culture the desired mammalian cell line in a suitable growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a range of concentrations of this compound by serial dilution in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Signaling Pathways and Visualizations
Fluoroquinolones, including likely this compound, can impact signaling pathways in both bacterial and eukaryotic cells.
Bacterial Signaling Pathway: Inhibition of DNA Synthesis
The primary mechanism of action involves the disruption of DNA replication and repair in bacteria.
References
- 1. myquinstory.info [myquinstory.info]
- 2. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Bacterial Resistance to Irloxacin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Irloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on bacterial resistance to this compound, a fluoroquinolone antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacteria primarily develop resistance to this compound and other fluoroquinolones through three main mechanisms:
-
Target Site Modification: This is the most common mechanism and involves mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2][3][4] These mutations alter the enzyme structure, reducing the binding affinity of this compound and rendering it less effective.[2][3]
-
Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing the drug from reaching its intracellular target concentration.[5][6][7] Overexpression of these pumps is a common resistance strategy.[5]
-
Decreased Permeability: Alterations in the bacterial cell membrane, such as changes in porin proteins, can reduce the influx of this compound into the cell, contributing to resistance.[8][9][10]
Q2: My bacterial culture is showing unexpected resistance to this compound. How can I determine the mechanism of resistance?
A2: To investigate the mechanism of resistance, a combination of molecular and phenotypic assays is recommended. A general workflow is as follows:
-
Sequence the Quinolone Resistance-Determining Regions (QRDRs): Amplify and sequence the QRDRs of the gyrA, gyrB, parC, and parE genes to identify mutations known to confer resistance.
-
Perform an Efflux Pump Inhibition Assay: Measure the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of an efflux pump inhibitor (EPI) like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Verapamil. A significant decrease in MIC in the presence of an EPI suggests the involvement of efflux pumps.[11]
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC). Upregulation of these genes in resistant strains compared to susceptible ones indicates the role of efflux pumps.
Q3: Are there standard experimental protocols for studying this compound resistance?
A3: Yes, standardized protocols are crucial for reproducible results. Please refer to the "Experimental Protocols" section below for detailed methodologies for MIC determination, QRDR sequencing, and efflux pump inhibition assays.
Troubleshooting Guides
Problem 1: Inconsistent MIC values for this compound against the same bacterial strain.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. |
| This compound solution degradation | Prepare fresh stock solutions of this compound for each experiment and store them protected from light. |
| Contamination of bacterial culture | Streak the culture on an appropriate agar plate to check for purity before starting the experiment. |
| Inconsistent incubation conditions | Ensure the incubator maintains a stable temperature and provides adequate aeration for the duration of the assay. |
Problem 2: No mutations found in the QRDRs of a resistant strain.
| Possible Cause | Troubleshooting Step |
| Resistance is mediated by an alternative mechanism | Investigate the role of efflux pumps using an inhibition assay and gene expression analysis. |
| Plasmid-mediated resistance | Screen for the presence of plasmid-mediated quinolone resistance (PMQR) genes such as qnr, aac(6')-Ib-cr, and qepA. |
| Novel mutation outside the commonly sequenced region | Sequence the full length of the gyrA, gyrB, parC, and parE genes. |
Data Presentation
Table 1: Example MICs of this compound against E. coli Strains with Different Resistance Mechanisms
| Strain | Resistance Mechanism | MIC (µg/mL) | MIC with EPI (µg/mL) | Fold change in MIC with EPI |
| Wild-Type | Susceptible | 0.015 | 0.015 | 1 |
| Mutant A | GyrA (S83L) | 2 | 2 | 1 |
| Mutant B | AcrAB-TolC Overexpression | 1 | 0.06 | 16 |
| Mutant C | GyrA (S83L) + AcrAB-TolC Overexpression | 16 | 1 | 16 |
Table 2: Common Mutations in QRDRs Conferring Fluoroquinolone Resistance
| Gene | Common Mutation | Amino Acid Change |
| gyrA | Ser83 | Leu, Ala, or Trp |
| Asp87 | Asn, Gly, or Tyr | |
| parC | Ser80 | Ile or Arg |
| Glu84 | Gly or Lys |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Prepare this compound dilutions: Serially dilute this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare bacterial inoculum: Grow bacteria to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the plate: Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
-
Genomic DNA extraction: Extract genomic DNA from the bacterial culture using a commercial kit.
-
PCR amplification: Amplify the QRDRs of gyrA, gyrB, parC, and parE using specific primers.
-
PCR product purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence analysis: Align the obtained sequences with the wild-type sequences to identify any mutations.
Efflux Pump Inhibition Assay
-
Prepare plates: Prepare two sets of 96-well plates with serial dilutions of this compound in MHB.
-
Add EPI: To one set of plates, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., CCCP at a final concentration of 5 µM).
-
Inoculate and incubate: Inoculate both sets of plates with the bacterial suspension as described in the MIC protocol and incubate.
-
Determine MICs: Determine the MIC of this compound in the presence and absence of the EPI. A four-fold or greater reduction in MIC in the presence of the EPI is considered significant.
Visualizations
References
- 1. Fluoroquinolone-specific resistance trajectories in E. coli and their dependence on the SOS-response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crstoday.com [crstoday.com]
- 3. droracle.ai [droracle.ai]
- 4. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. ossila.com [ossila.com]
- 10. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of efflux pump inhibitors on drug susceptibility of ofloxacin resistant Mycobacterium tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plasmid-Mediated Resistance Affecting Irloxacin Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Irloxacin efficacy due to plasmid-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial isolates. What could be the cause?
A1: A sudden increase in this compound MIC is often indicative of acquired resistance. A likely cause is the acquisition of a plasmid carrying resistance genes. Plasmid-mediated quinolone resistance (PMQR) mechanisms can confer reduced susceptibility to fluoroquinolones like this compound.[1][2][3] These plasmids can be transferred between bacteria, leading to a rapid spread of resistance.
Q2: What are the common plasmid-mediated mechanisms that confer resistance to fluoroquinolones like this compound?
A2: There are three primary mechanisms of plasmid-mediated resistance to quinolones[1][2]:
-
Target Protection: Genes such as qnrA, qnrB, and qnrS produce proteins that bind to DNA gyrase and topoisomerase IV, the targets of fluoroquinolones, protecting them from the inhibitory action of the antibiotic.[1][2][4][5]
-
Enzymatic Modification: The aac(6')-Ib-cr gene encodes an aminoglycoside acetyltransferase that can also modify and inactivate certain fluoroquinolones.[1][2]
-
Efflux Pumps: Plasmids can carry genes that code for efflux pumps, such as OqxAB and QepA, which actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration.[1][2]
Q3: Does plasmid-mediated resistance lead to high-level clinical resistance to this compound on its own?
A3: Generally, plasmid-mediated resistance mechanisms provide low-level resistance.[2] While this might not always be sufficient to surpass the clinical breakpoint for resistance on its own, it can facilitate the selection of higher-level resistance mechanisms, such as mutations in the chromosomal genes for DNA gyrase and topoisomerase IV.[2][4]
Q4: How can we confirm if the observed this compound resistance is plasmid-mediated?
A4: The most definitive way to confirm plasmid-mediated resistance is through a combination of molecular and microbiological techniques:
-
Plasmid Curing: Eliminating the plasmid from the resistant bacteria should lead to a reversion to susceptibility.
-
Conjugation Experiments: Transferring the plasmid from the resistant strain to a susceptible recipient strain should make the recipient resistant.
-
PCR and Sequencing: Screening for known PMQR genes like qnr, aac(6')-Ib-cr, and plasmid-encoded efflux pumps.
Troubleshooting Guides
Problem 1: Inconsistent this compound MIC Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inoculum preparation variability | Standardize inoculum density using a McFarland standard. | Consistent and reproducible MIC values. |
| Media pH variations | Ensure the pH of the Mueller-Hinton agar/broth is within the recommended range (7.2-7.4). This compound's activity can be pH-dependent.[6] | More reliable and accurate MIC results. |
| Contamination of bacterial culture | Streak the culture for single colonies and perform identification tests. | A pure culture should yield consistent MICs. |
| Plasmid instability | Perform replica plating on antibiotic-free and this compound-containing agar to check for loss of resistance. | Stable plasmids will maintain resistance in the population. |
Problem 2: Failure to Transfer this compound Resistance via Conjugation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-conjugative plasmid | Check for the presence of transfer genes (e.g., tra genes) on the plasmid via PCR or sequencing. | Identification of whether the plasmid is capable of conjugation. |
| Suboptimal mating conditions | Optimize donor-to-recipient ratio, mating time, and use filter mating for higher efficiency.[7][8] | Successful transfer of the resistance plasmid to the recipient. |
| Recipient strain incompatibility | Use a different, well-characterized recipient strain (e.g., E. coli DH5α). | Successful conjugation and confirmation of transferable resistance. |
| Restriction-modification systems in recipient | Use a recipient strain lacking restriction-modification systems. | Increased frequency of obtaining transconjugants. |
Problem 3: Plasmid Curing Experiment is Unsuccessful
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective curing agent | Try different curing agents (e.g., acridine orange, ethidium bromide, sodium dodecyl sulfate) at sub-inhibitory concentrations.[9][10] | Successful elimination of the plasmid. |
| Chromosomally integrated resistance genes | Perform PCR for PMQR genes on both plasmid and chromosomal DNA preparations. | This will determine the location of the resistance genes. |
| Plasmid addiction systems | These systems ensure the plasmid is maintained. Overcoming them can be difficult. Longer periods of growth in non-selective media may help. | Increased frequency of plasmid loss. |
| Inefficient screening for cured colonies | After treatment with a curing agent, screen a large number of colonies for loss of the resistance phenotype. | Identification of colonies that have lost the plasmid. |
Data Presentation
Table 1: Example MIC Shift Due to Plasmid-Mediated Resistance
| Strain | Plasmid Status | This compound MIC (µg/mL) | Interpretation |
| E. coli HS1 | Plasmid-free | 0.06 | Susceptible |
| E. coli HS1-R | Harboring pRES-IRL | 2 | Intermediate |
| E. coli HS1-Cured | Cured of pRES-IRL | 0.06 | Susceptible |
Table 2: Common PMQR Genes and their Effect on Fluoroquinolone MICs
| Gene | Resistance Mechanism | Fold Increase in MIC |
| qnrA, qnrB, qnrS | Target Protection | 4- to 32-fold |
| aac(6')-Ib-cr | Enzymatic Modification | 2- to 8-fold |
| oqxAB, qepA | Efflux Pump | 2- to 16-fold |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 0.015 to 16 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11][12]
Protocol 2: Plasmid Curing with Acridine Orange
-
Determine Sub-inhibitory Concentration: Grow the resistant bacterial strain in broth with varying concentrations of acridine orange to find the highest concentration that does not significantly inhibit growth.
-
Curing Treatment: Inoculate a fresh broth culture containing the sub-inhibitory concentration of acridine orange with the resistant strain. Incubate in the dark (as acridine orange is light-sensitive) at 37°C for 24-48 hours.[9]
-
Isolation of Cured Cells: Plate serial dilutions of the treated culture onto antibiotic-free agar plates and incubate.
-
Screening: Replica-plate individual colonies onto two new plates: one with and one without this compound. Colonies that grow on the antibiotic-free plate but not on the this compound-containing plate are potentially cured of the resistance plasmid.
-
Confirmation: Confirm the loss of the plasmid in the susceptible colonies by plasmid DNA extraction and gel electrophoresis. Also, confirm the reversion of the MIC to the susceptible level.
Protocol 3: Bacterial Conjugation (Filter Mating)
-
Culture Preparation: Grow donor (this compound-resistant) and recipient (this compound-susceptible, with a selectable marker like nalidixic acid or rifampicin resistance) strains to the late logarithmic phase of growth.[7][8]
-
Mating: Mix equal volumes of the donor and recipient cultures. Pass the mixture through a 0.45 µm sterile membrane filter.
-
Incubation: Place the filter on a non-selective agar plate and incubate at 37°C for 4-6 hours to allow for conjugation.
-
Selection of Transconjugants: Resuspend the cells from the filter in saline. Plate serial dilutions onto a selective agar plate containing both this compound and the recipient's selectable marker.
-
Confirmation: The resulting colonies are transconjugants. Confirm the presence of the plasmid and the resistance phenotype in the transconjugants. Calculate the conjugation frequency as the number of transconjugants per recipient cell.
Visualizations
Caption: Mechanisms of plasmid-mediated resistance to this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Workflow for confirming plasmid-mediated this compound resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmid-mediated resistance - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of plasmid-mediated resistance to quinolones | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 5. Mechanism of plasmid-mediated quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A standardized conjugation protocol to asses antibiotic resistance transfer between lactococcal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vlab.amrita.edu [vlab.amrita.edu]
- 10. An insight of traditional plasmid curing in Vibrio species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
- 12. sanfordguide.com [sanfordguide.com]
Technical Support Center: The Role of Efflux Pumps in Irloxacin Resistance
Welcome to the technical support center for researchers investigating the role of efflux pumps in bacterial resistance to Irloxacin. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, detailed experimental protocols, and data presentation examples to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to efflux pumps?
A: this compound is a synthetic fluoroquinolone antibiotic.[1] Fluoroquinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][3][4] A primary mechanism of bacterial resistance to fluoroquinolones, including this compound, is the active extrusion of the drug from the cell by efflux pumps.[2][3] These pumps, particularly those from the Resistance-Nodulation-Division (RND) family, can recognize and expel a wide range of structurally diverse compounds, contributing to multidrug resistance (MDR).[2][5][6]
Q2: Which efflux pumps are most commonly associated with fluoroquinolone resistance?
A: In Gram-negative bacteria, the AcrAB-TolC efflux pump in Enterobacteriaceae (like E. coli) and the MexAB-OprM pump in Pseudomonas aeruginosa are the most studied and clinically significant RND pumps responsible for fluoroquinolone resistance.[6][7][8] Overexpression of the genes encoding these pumps is a common cause of reduced susceptibility to this compound and other fluoroquinolones.[3][9] In Gram-positive bacteria, members of the Major Facilitator Superfamily (MFS), such as NorA in Staphylococcus aureus, are key contributors.[5][10]
Q3: What is an Efflux Pump Inhibitor (EPI) and how is it used?
A: An Efflux Pump Inhibitor (EPI) is a molecule that blocks the activity of efflux pumps.[11] In research, EPIs are used to confirm the involvement of efflux in drug resistance.[5] A significant decrease in the Minimum Inhibitory Concentration (MIC) of an antibiotic when an EPI is present suggests that efflux is a mechanism of resistance.[12] Common broad-spectrum EPIs for RND pumps include Phenylalanine-Arginine β-Naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP).[6][8][13]
Q4: Besides overexpression, what other mechanisms lead to increased efflux pump activity?
A: Increased efflux activity can result from mutations in regulatory genes that control the expression of pump components.[3][14] For example, mutations in repressor genes like acrR (for the acrAB operon) or global regulators like marA and soxS can lead to the derepression or activation of pump expression, respectively, resulting in an MDR phenotype.[3][7]
Troubleshooting Guides
Q1: My MIC assay with an EPI shows no change in this compound susceptibility. Does this mean efflux is not involved?
A: Not necessarily. Consider the following possibilities:
-
EPI Specificity/Concentration: The EPI you are using (e.g., PAβN) may not be effective against the specific pump in your bacterial strain, or the concentration may be suboptimal.[6][15] Try a different class of EPI or perform a dose-response experiment.
-
Alternative Resistance Mechanisms: High-level resistance to fluoroquinolones often results from a combination of mechanisms, such as target-site mutations in gyrA and parC.[2][13] Efflux may be a contributing factor, but its effect can be masked by more potent resistance mechanisms. Sequence the Quinolone Resistance-Determining Regions (QRDRs) of these genes.
-
EPI Toxicity: At high concentrations, some EPIs can be toxic to bacteria or affect membrane integrity, confounding the results.[15] Always determine the MIC of the EPI alone to ensure you are using it at a non-bactericidal sub-inhibitory concentration.
Q2: The fluorescence signal in my ethidium bromide (EtBr) accumulation assay is weak and noisy. How can I improve it?
A: Weak or noisy signals in EtBr assays can be frustrating. Here are some troubleshooting steps:
-
Cell Density: Ensure your bacterial cell suspension is at the correct optical density (typically OD₆₀₀ of 0.2-0.6) as specified in protocols.[16] Too few cells will result in a low signal, while too many can cause signal quenching.
-
EtBr Concentration: The optimal EtBr concentration can vary between bacterial species. Titrate the EtBr concentration to find one that gives a robust signal without being toxic to the cells. A typical starting concentration is 1-2 µg/mL.[16]
-
Washing Steps: Incomplete removal of extracellular EtBr after the loading phase can lead to high background fluorescence. Ensure you wash the cell pellet thoroughly with a suitable buffer (like PBS) before measuring efflux.[17]
-
Energy Source: Efflux is an active, energy-dependent process.[18] Ensure an energy source like glucose (e.g., at 0.4% v/v) is added to the buffer to energize the cells and initiate efflux.[17][19] Conversely, for accumulation assays, omitting an energy source can help maximize the intracellular concentration.
Q3: My qRT-PCR results show high variability in efflux pump gene expression between biological replicates. What could be the cause?
A: High variability in qRT-PCR is often due to technical inconsistencies. Check the following:
-
RNA Quality: The foundation of reliable qRT-PCR is high-quality, intact RNA.[20][21] Always check RNA integrity using a method like gel electrophoresis or a Bioanalyzer. Ensure there is no genomic DNA contamination by performing a DNase treatment step.
-
Reference Gene Stability: The stability of your reference (housekeeping) gene is critical for accurate normalization.[22] The expression of commonly used reference genes can sometimes vary under different experimental conditions. It is crucial to validate a panel of candidate reference genes for your specific bacterium and conditions to select the most stable one(s).
-
Growth Phase: Gene expression can vary significantly at different bacterial growth phases. Ensure you harvest all your samples (control and treated) at the exact same growth phase (e.g., mid-logarithmic phase) for consistency.[17]
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated when investigating the role of efflux pumps in this compound resistance.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Description | MIC (µg/mL) without EPI | MIC (µg/mL) with 20 µg/mL PAβN | Fold-Change in MIC |
| Wild-Type | Standard susceptible strain | 0.5 | 0.5 | 1 |
| Mutant A | Strain overexpressing AcrAB-TolC | 8 | 1 | 8 |
| Clinical Isolate 1 | This compound-resistant isolate | 32 | 4 | 8 |
| Clinical Isolate 2 | High-level resistant isolate | 128 | 128 | 1 |
A ≥4-fold reduction in MIC in the presence of an EPI is considered significant evidence of efflux activity.[13]
Table 2: Relative Gene Expression of Efflux Pump Component acrB
| Bacterial Strain | Condition | Relative Quantification (RQ) vs. Wild-Type |
| Wild-Type | No this compound | 1.0 |
| Mutant A | No this compound | 15.2 |
| Clinical Isolate 1 | No this compound | 12.5 |
| Wild-Type | Sub-MIC this compound | 3.1 |
Expression levels are normalized to a validated reference gene and calibrated to the wild-type strain under control conditions.
Detailed Experimental Protocols
Protocol 1: MIC Determination by Broth Microdilution with an EPI
This protocol determines the minimum concentration of this compound required to inhibit bacterial growth, with and without an efflux pump inhibitor.
-
Preparation:
-
Prepare a stock solution of this compound and a stock solution of an EPI (e.g., PAβN).
-
Prepare a 0.5 McFarland standard suspension of the bacterial strain in Mueller-Hinton Broth (MHB), which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to achieve a final inoculum of ~1.5 x 10⁶ CFU/mL.
-
-
Plate Setup:
-
Using a 96-well microtiter plate, create a two-fold serial dilution of this compound in MHB across the columns (e.g., from 256 µg/mL to 0.25 µg/mL).
-
Prepare an identical plate, but use MHB containing a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL PAβN) as the diluent.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of both plates.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Compare the MIC values obtained with and without the EPI to determine the fold-change.
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This fluorometric assay measures the intracellular accumulation of EtBr, a substrate for many efflux pumps. Lower accumulation (lower fluorescence) suggests higher efflux activity.[12][16]
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).
-
Harvest cells by centrifugation, wash twice with Phosphate-Buffered Saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.2.[16]
-
-
Assay Setup:
-
Transfer the cell suspension to a black, clear-bottom 96-well plate.
-
To half of the wells, add an EPI (e.g., CCCP at 50 µM or PAβN at 20 µg/mL) to inhibit efflux. To the other half, add buffer as a control.
-
Incubate for 5-10 minutes at room temperature.
-
-
Measurement:
-
Data Analysis:
-
Plot fluorescence intensity versus time. A strain with active efflux will show a lower fluorescence plateau compared to the same strain in the presence of an EPI or an efflux-deficient mutant strain.
-
Protocol 3: qRT-PCR for Efflux Pump Gene Expression
This protocol quantifies the mRNA levels of efflux pump genes (e.g., acrB, mexB) relative to a stable reference gene.[20][21][23]
-
RNA Extraction:
-
Grow bacterial cultures (e.g., wild-type vs. resistant isolate) to mid-log phase.
-
Harvest cells and immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit, ensuring to include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.
-
Include primers for your target gene (e.g., acrB) and a validated reference gene (e.g., rpoB, gyrA).
-
Run the reaction on a real-time PCR cycler. Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each gene.
-
Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene and comparing the resistant strain to the susceptible (calibrator) strain.
-
Diagrams and Workflows
Caption: Workflow for investigating efflux pump involvement in this compound resistance.
Caption: Mechanism of RND-type efflux pump-mediated this compound resistance.
Caption: Simplified pathways leading to overexpression of efflux pumps.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 6. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AcrAB-TolC Efflux Pump Contributes to Multidrug Resistance in the Nosocomial Pathogen Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 9. ovid.com [ovid.com]
- 10. Frontiers | Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes [frontiersin.org]
- 11. Microbial Efflux Pump Inhibition: Tactics and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | Overexpression of Efflux Pumps, Mutations in the Pumps’ Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study [frontiersin.org]
- 14. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3.4. Ethidium Bromide Accumulation Assay [bio-protocol.org]
- 17. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 21. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Irloxacin experiments
Welcome to the technical support center for Irloxacin experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during their work with this fluoroquinolone antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Pirfloxacin, is a synthetic broad-spectrum fluoroquinolone antibiotic.[1] Its primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively blocks bacterial cell division and leads to bacterial cell death.
Q2: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against our bacterial strains. What could be the cause?
Higher than expected MIC values, or a sudden shift to resistance, can be attributed to several factors:
-
Development of Bacterial Resistance: This is a common cause of increased MICs. Resistance to quinolones can emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV (e.g., gyrA, gyrB, parC, parE), which reduces the binding affinity of the drug to its target.[2][3][4] Another mechanism is the increased expression of efflux pumps that actively remove the drug from the bacterial cell.[2][5]
-
Plasmid-Mediated Resistance: Bacteria can acquire resistance genes on plasmids. These can encode for proteins that protect the bacterial DNA gyrase, enzymes that modify the quinolone, or additional efflux pumps.[3][5]
-
Incorrect Inoculum Density: An inoculum that is too dense can lead to falsely elevated MIC values. It is crucial to standardize the bacterial suspension to the recommended concentration (typically 5 x 10^5 CFU/mL for broth microdilution).
-
Suboptimal pH of Media: The activity of this compound is known to be greater at an acidic pH.[1][6] If the pH of your culture medium is too high, the apparent MIC may increase.
Q3: Our experimental results with this compound are inconsistent from one day to the next. What are some potential sources of this variability?
Inconsistent results in antimicrobial susceptibility testing can arise from subtle variations in experimental conditions. Here are some key factors to investigate:
-
Media Composition: The concentration of divalent cations, particularly magnesium (Mg²⁺), can affect the activity of fluoroquinolones.[1] Ensure that the Mueller-Hinton Broth (MHB) or Agar (MHA) is from a reliable source and prepared consistently.
-
Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth rates and, consequently, MIC readings. Adhere strictly to standardized protocols (e.g., 18-24 hours at 35°C ± 2°C).
-
This compound Stock Solution: Ensure the proper storage and handling of your this compound stock solution to maintain its stability.[1] Repeated freeze-thaw cycles should be avoided. Prepare fresh working solutions for each experiment.
-
Pipetting Errors: Inaccurate pipetting when preparing serial dilutions of this compound or inoculating bacteria can introduce significant variability. Calibrate your pipettes regularly.
Troubleshooting Guides
Issue 1: Unexpected Resistance in Susceptible Strains
If a bacterial strain previously known to be susceptible to this compound suddenly appears resistant, follow these steps:
-
Verify the Strain: Confirm the identity and purity of your bacterial culture. Contamination with a resistant organism is a common source of error.
-
Check Quality Control (QC) Strains: Always run a QC strain with a known this compound MIC range (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) alongside your experimental strains. If the QC strain result is out of the acceptable range, it indicates a problem with the assay setup.
-
Review Protocol Adherence: Scrutinize your experimental protocol for any deviations, paying close attention to inoculum preparation, media pH, and incubation conditions.
-
Prepare Fresh Reagents: Use freshly prepared media and a new dilution series of this compound from a trusted stock.
Issue 2: High Variability in MIC Readings Across Replicates
When replicate wells or plates show significant differences in MIC values, consider the following:
-
Inoculum Homogeneity: Ensure that your bacterial suspension is well-mixed before inoculation to avoid clumps of bacteria, which can lead to uneven growth.
-
Edge Effects in Microplates: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the drug and affect bacterial growth. To mitigate this, you can fill the peripheral wells with sterile water or media and not use them for experimental data.
-
Reader/Visual Interpretation: If reading MICs visually, ensure consistent lighting and interpretation criteria. If using a plate reader, check for condensation or scratches on the plate that could interfere with optical density measurements.
Data Presentation
Table 1: Representative MIC Data for this compound and Comparator Fluoroquinolones (μg/mL)
| Bacterial Species | Strain Type | This compound | Ciprofloxacin | Levofloxacin |
| Escherichia coli | Wild-Type (Susceptible) | 0.06 | 0.015 | 0.03 |
| Escherichia coli | GyrA Mutant (Resistant) | 8 | 4 | 8 |
| Staphylococcus aureus | Wild-Type (Susceptible) | 0.125 | 0.25 | 0.5 |
| Staphylococcus aureus | Efflux Pump Overexpression | 4 | 8 | 16 |
| Pseudomonas aeruginosa | Wild-Type (Susceptible) | 1 | 0.5 | 1 |
Note: These are example values and may not reflect the exact MICs you observe. They are intended to illustrate the relative activity and the impact of resistance mechanisms.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, then dilute in sterile water). Filter-sterilize and store at -20°C or below in small aliquots.
-
Preparation of this compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired final concentration range.
-
Inoculum Preparation: From a fresh overnight culture on an agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mandatory Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow: Troubleshooting Inconsistent MIC Results
Caption: Logical workflow for troubleshooting inconsistent MIC results.
Logical Relationship: Factors Influencing this compound Potency
Caption: Factors influencing the observed potency of this compound.
References
- 1. Factors influencing the in vitro activity of two new aryl-fluoroquinolone antimicrobial agents, difloxacin (A-56619) and A-56620 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Influencing Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preliminary study of the in vitro activity of this compound against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Irloxacin and Norfloxacin Activity for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial activities of Irloxacin and norfloxacin, two fluoroquinolone antibiotics. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Mechanism of Action: Targeting Bacterial DNA Synthesis
Both this compound and norfloxacin belong to the quinolone class of antibiotics and share a similar mechanism of action. They exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1]
-
DNA Gyrase Inhibition: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of DNA replication and transcription. By inhibiting DNA gyrase, these antibiotics prevent the bacterial DNA from being properly replicated.
-
Topoisomerase IV Inhibition: This enzyme is primarily involved in the separation of interlinked daughter chromosomes following DNA replication. Its inhibition prevents bacterial cell division.
The dual targeting of these enzymes leads to a rapid cessation of bacterial DNA synthesis, ultimately resulting in bacterial cell death. While the precise binding and inhibitory kinetics may vary between the two compounds, the fundamental mechanism is conserved. This compound is classified as a quinolone antibacterial agent, indicating it follows this established mechanism of action.[2]
Quantitative Analysis of Antibacterial Activity
The in vitro activity of antibiotics is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.
A direct and comprehensive comparison of the quantitative activity of this compound and norfloxacin is challenging due to the limited publicly available data for this compound. However, the available information suggests their activities are comparable against certain pathogens.
Table 1: Comparative In Vitro Activity of this compound and Norfloxacin
| Bacterial Species | This compound MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| Staphylococcus spp. | 0.06 - 1[3] | Data not available in a comparable format |
| Gram-positive bacteria | Good in vitro activity[2] | See specific MICs below |
| Gram-negative bacteria | Good in vitro activity[2] | See specific MICs below |
Note on Data Availability: Detailed MIC and MBC values for this compound against a broad range of bacterial isolates are not widely reported in publicly accessible literature. The available data for norfloxacin is more extensive. Further head-to-head studies are required for a definitive quantitative comparison. One study noted that this compound showed similar in vitro activity to norfloxacin but was less active than ciprofloxacin.[3]
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the potency of antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the MIC of quinolone antibiotics.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted to the final working concentration.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic (this compound or norfloxacin) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected or read using a plate reader to determine the lowest concentration of the antibiotic at which there is no visible bacterial growth. This concentration is the MIC.
-
Protocol: Determination of MBC
-
Subculturing from MIC Wells:
-
A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.
-
The aliquot is plated onto an antibiotic-free agar medium.
-
-
Incubation and Colony Counting:
-
The agar plates are incubated under appropriate conditions to allow for bacterial growth.
-
The number of surviving bacteria (colony-forming units, CFU) is counted.
-
-
Determination of MBC:
-
The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Visualizing Experimental and Logical Relationships
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining antibacterial activity and the logical relationship in the mechanism of action.
References
A Comparative Guide: Irloxacin Versus Ofloxacin in Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of irloxacin and ofloxacin, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy of these two fluoroquinolone antibiotics.
Executive Summary
Ofloxacin demonstrates a broad and potent antibacterial spectrum against a wide range of Gram-positive and Gram-negative bacteria. In contrast, available in vitro data for this compound suggests a more limited spectrum of activity. While this compound shows some efficacy, particularly against Staphylococcus species, its overall potency appears to be less than that of ofloxacin and other fluoroquinolones like ciprofloxacin. One study noted that this compound's activity is enhanced in an acidic environment, particularly against Mycobacterium avium.[1]
Mechanism of Action
Both this compound and ofloxacin are members of the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of daughter DNA strands following replication.
By inhibiting these enzymes, both this compound and ofloxacin disrupt essential cellular processes, leading to bacterial cell death.
Figure 1: Mechanism of action for fluoroquinolones like this compound and ofloxacin.
Comparative Antibacterial Spectrum
The following tables summarize the in vitro activity of this compound and ofloxacin against various Gram-positive and Gram-negative bacteria, presented as Minimum Inhibitory Concentration (MIC) values. The data is compiled from a comparative study by García-Rodríguez et al. (1990).[2]
Gram-Positive Bacteria
| Bacterial Species | This compound MIC (mg/L) | Ofloxacin MIC (mg/L) |
| Range | MIC50 | |
| Staphylococcus aureus (Oxacillin-S) | 0.25-2 | 0.5 |
| Staphylococcus aureus (Oxacillin-R) | 0.5-16 | 2 |
| Staphylococcus epidermidis | 0.25-4 | 0.5 |
| Streptococcus pneumoniae | 1-8 | 2 |
| Streptococcus pyogenes | 1-8 | 2 |
| Enterococcus faecalis | 2-16 | 4 |
Gram-Negative Bacteria
| Bacterial Species | This compound MIC (mg/L) | Ofloxacin MIC (mg/L) |
| Range | MIC50 | |
| Escherichia coli | 0.06-4 | 0.12 |
| Klebsiella pneumoniae | 0.12-8 | 0.25 |
| Enterobacter cloacae | 0.12-8 | 0.5 |
| Proteus mirabilis | 0.12-4 | 0.25 |
| Pseudomonas aeruginosa | 0.5-32 | 4 |
| Haemophilus influenzae | 0.03-0.5 | 0.06 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following are generalized protocols for the two common methods used in the cited studies.
Broth Microdilution Method
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Figure 2: Experimental workflow for the broth microdilution method.
Detailed Steps:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then further diluted to achieve a final inoculum density of about 5 x 105 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacteria.
Detailed Steps:
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. Multiple strains can be tested on a single plate. A control plate containing no antibiotic is also inoculated to ensure bacterial growth.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that prevents the growth of a defined bacterial inoculum.
Conclusion
The provided experimental data indicates that ofloxacin generally exhibits superior in vitro activity against a broad range of common bacterial pathogens compared to this compound. While this compound demonstrates some antibacterial effect, particularly against staphylococci, its overall potency is lower. The observation that this compound's activity may be enhanced at a lower pH warrants further investigation, as this could have implications for its use in specific infection sites with acidic environments. Researchers and drug development professionals should consider these differences in antibacterial spectrum and potency when evaluating these compounds for potential therapeutic applications.
References
Comparative Analysis of Irloxacin's Antibacterial Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of Irloxacin against clinically relevant bacterial isolates, juxtaposed with the performance of other quinolone antibiotics. The data presented is based on available in-vitro studies, offering insights into its potential therapeutic applications.
Executive Summary
This compound, a quinolone derivative, has demonstrated in-vitro activity against a spectrum of both Gram-positive and Gram-negative bacteria. Comparative studies indicate that its efficacy is superior to nalidixic acid, comparable to norfloxacin, and less potent than ciprofloxacin. Notably, against Staphylococcus species, this compound has shown promising activity. This guide synthesizes the available quantitative data, details the experimental methodologies for antibacterial susceptibility testing, and visualizes the underlying mechanism of action.
Data Presentation: Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator quinolones against key clinical isolates. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (MIC Range mg/L) | Enterobacteriaceae (General Activity) | |
| This compound | 0.06 - 1[1] | Similar to Norfloxacin, Less active than Ciprofloxacin[1] |
| Nalidixic Acid | Less active than this compound[1] | Less active than this compound[1] |
| Norfloxacin | Similar activity to this compound[1] | Similar activity to this compound[1] |
| Ciprofloxacin | Less active than this compound against Staphylococcus[1] | More active than this compound[1] |
Experimental Protocols
The determination of antibacterial efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing antibiotic performance. The following outlines a standardized protocol for the broth microdilution method, a common technique for determining MIC values.
Broth Microdilution Method for MIC Determination
This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
- Isolate colonies of the test bacterium are selected from a fresh agar plate (18-24 hours incubation).
- The colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antibiotic Dilutions:
- A stock solution of the antibiotic (e.g., this compound) is prepared at a known concentration.
- Serial two-fold dilutions of the antibiotic are made in sterile broth in a 96-well microtiter plate. The range of concentrations should be sufficient to determine the MIC.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
- A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
- The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mandatory Visualizations
Experimental Workflow for Antibacterial Efficacy Validation
Caption: Workflow for MIC determination.
Signaling Pathway of Quinolone Antibiotics
Quinolone antibiotics, including this compound, exert their antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are essential for DNA replication, repair, and recombination.
-
In Gram-negative bacteria , the primary target is DNA gyrase.
-
In Gram-positive bacteria , the primary target is topoisomerase IV.
The binding of quinolones to these enzymes leads to the formation of a stable drug-enzyme-DNA complex. This complex traps the enzyme in the process of cleaving the DNA, preventing the re-ligation step and resulting in double-stranded DNA breaks.[4] The accumulation of these breaks is lethal to the bacterial cell.
Caption: Quinolone mechanism of action.
References
Comparative Toxicity of Irloxacin in Rodents: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of Irloxacin, a fluoroquinolone antibacterial agent, in relation to other commonly used fluoroquinolones in rodent models. The information is compiled from various preclinical safety and toxicity studies to assist researchers and drug development professionals in evaluating its toxicological profile.
Executive Summary
Data Presentation
Table 1: Acute Toxicity of Fluoroquinolones in Rodents (Oral LD50)
| Fluoroquinolone | Species | Sex | LD50 (mg/kg) | Reference |
| This compound | Rat | M/F | >5000 | [1] |
| Mouse | M/F | >5000 | [1] | |
| Ciprofloxacin | Mouse | - | 1280.5 (i.p.) | [2] |
| Levofloxacin | Rat | M | 1478 | [3] |
| F | 1507 | [3] | ||
| Mouse | M | 1881 | [3] | |
| F | 1803 | [3] | ||
| Moxifloxacin | Rat | - | 1320-2045 | [4] |
| Mouse | - | 435-758 | [4] | |
| Norfloxacin | Rat | F | >2000 | [5] |
M: Male, F: Female, i.p.: Intraperitoneal
Table 2: Sub-chronic Oral Toxicity of this compound in Rats (13-week study)
| Dose (mg/kg/day) | Key Findings | Reference |
| 100 | No-Observed-Adverse-Effect Level (NOAEL) | [1] |
| 450 | Dark or cloudy urine, increased urinary protein, increased liver and kidney weights, presence of lipofuscin in kidneys. | [1] |
| 2000 | In addition to effects at 450 mg/kg: increased plasma urea, degeneration and/or dilatation of proximal renal tubules, and chronic interstitial nephritis in males. | [1] |
Table 3: Developmental Toxicity of this compound
| Species | Dose (mg/kg/day) | Maternal Toxicity | Embryo/Fetal Toxicity | Teratogenicity | Reference |
| Rat | 100 | NOAEL | NOAEL | None Observed | [6] |
| 350 | Transient stasis in body weight gain, increased liver and kidney weights. | Decreased fetal body weight. | None Observed | [6] | |
| 1000 | Reduced food consumption, transient stasis in body weight gain, increased liver and kidney weights. | Decreased fetal and placental weights. | None Observed | [6] | |
| Rabbit | 150 | NOAEL | NOAEL | None Observed | [6] |
| 350 | Decreased body weight, food consumption, and fecal output; abortions. | Not specified | None Observed | [6] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Acute Oral Toxicity Study (this compound)
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rats and mice.[1]
Methodology:
-
Test Species: Sprague-Dawley rats and CD-1 mice of both sexes.
-
Administration: A single dose of this compound was administered by oral gavage.
-
Dosage: For the oral route, the limit test was performed at 5000 mg/kg. For the intraperitoneal route, doses up to 2000 mg/kg were used.[1]
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration.
-
Endpoints: LD50 value, clinical signs of toxicity, and gross necropsy findings.
Sub-chronic Oral Toxicity Study (this compound)
Objective: To evaluate the potential toxicity of this compound following repeated oral administration in rats for 13 weeks.[1]
Methodology:
-
Test Species: Sprague-Dawley rats.
-
Administration: this compound was administered daily by oral gavage for 13 weeks.
-
Dosage Groups: 0 (vehicle control), 100, 450, and 2000 mg/kg/day.[1]
-
Observations: Clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis were monitored throughout the study.
-
Endpoints: NOAEL, target organs of toxicity, and histopathological changes.
Developmental Toxicity Study (this compound)
Objective: To assess the potential embryotoxic and teratogenic effects of this compound in pregnant rats and rabbits.[6]
Methodology:
-
Test Species: Pregnant Sprague-Dawley rats and New Zealand White rabbits.
-
Administration: this compound was administered orally during the period of organogenesis (gestation day 6-15 for rats and 6-18 for rabbits).
-
Dosage Groups (Rats): 0, 100, 350, and 1000 mg/kg/day.[6]
-
Dosage Groups (Rabbits): 0, 50, 150, and 350 mg/kg/day.[6]
-
Endpoints: Maternal clinical signs, body weight, food consumption, reproductive parameters (number of corpora lutea, implantations, resorptions), fetal viability, fetal weight, and external, visceral, and skeletal fetal abnormalities.
Mandatory Visualization
Fluoroquinolone-Induced Arthropathy Signaling Pathway
Fluoroquinolones are known to induce arthropathy, particularly in juvenile animals. A proposed mechanism involves the chelation of magnesium ions, which are crucial for the proper function of integrin receptors on chondrocytes. This disruption of integrin signaling can lead to downstream effects on cell adhesion, proliferation, and extracellular matrix production, ultimately resulting in cartilage damage.
Caption: Proposed signaling pathway for fluoroquinolone-induced arthropathy.
Experimental Workflow for a Rodent Sub-chronic Toxicity Study
The following diagram illustrates a typical workflow for a 28-day or 90-day repeated-dose oral toxicity study in rodents, a common preclinical assessment.
References
- 1. Acute and subchronic toxicity studies of the new quinolone antibacterial agent this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toxicology.org [toxicology.org]
- 4. researchgate.net [researchgate.net]
- 5. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone antibacterials: a new class of photochemical carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Irloxacin
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Irloxacin, a quinolone antibacterial agent. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
Given that this compound belongs to the fluoroquinolone class of antibiotics, it is prudent to handle it with the care required for hazardous materials. The following personal protective equipment is mandatory when working with this compound in solid (powder) or liquid form.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, powder-free | Provides a barrier against skin contact. Must be disposed of after each use or when contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | Standard, long-sleeved | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder form to prevent inhalation of airborne particles. |
Safe Handling and Operational Workflow
Meticulous adherence to the following procedural steps is critical to minimize exposure and prevent contamination.
Figure 1. Step-by-step workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and potential long-term health effects.
Decontamination:
Disposal:
All waste containing this compound, including stock solutions, unused media, and contaminated materials, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect in a clearly labeled, sealed, and appropriate chemical waste container. Do not pour down the drain. |
| Solid Waste | Collect in a designated, labeled container for chemical waste. This includes contaminated gloves, bench paper, and plasticware. |
| Sharps | Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste. |
Follow all local and institutional regulations for the disposal of chemical waste.
Health Hazard Information
As a member of the fluoroquinolone class, this compound may pose health risks. Known effects of this class of antibiotics include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1]
-
Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.[2]
-
Allergic Reactions: Some individuals may develop allergic reactions.
In case of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
This guide is intended to provide essential safety information for handling this compound. Always consult your institution's specific safety protocols and the most current safety data sheets for related compounds. By prioritizing safety and adhering to these procedures, you contribute to a secure and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
